Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Overview
Description
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C₇H₉BrO₂ . It is a cyclopropane derivative where a bromomethyl group and a carboxylate ester group are attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropane-1-carboxylate using bromine or other brominating agents. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to form methyl cyclopropane-1-carboxylate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl group can yield carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of methyl cyclopropane-1-carboxylate.
Oxidation: Formation of cyclopropane carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form stable cyclopropane rings, which are important in drug design.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving cyclopropane-containing compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, allowing the formation of new bonds. The cyclopropane ring provides structural rigidity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Methyl cyclopropane-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ethyl 1-(bromomethyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Cyclopropylmethyl bromide: Contains a bromomethyl group but lacks the carboxylate ester, making it more reactive in nucleophilic substitution reactions.
Uniqueness: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester on the cyclopropane ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its synthesis, biological activities, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHBrO\
- Molecular Weight : 179.01 g/mol
- Density : 1.5 g/cm³
- Boiling Point : Approximately 106 °C
- CAS Number : 7051-34-5
The compound features a cyclopropane ring, which contributes to its reactivity and biological activity due to the strain in the three-membered ring structure.
Synthesis
The synthesis of this compound typically involves the bromination of cyclopropane derivatives followed by esterification. The reaction pathway often includes:
- Bromination : The introduction of bromine at the methylene position of cyclopropane.
- Esterification : Reacting the brominated cyclopropane with methyl carboxylate to form the final product.
This synthetic route allows for the introduction of various substituents, which can modulate the biological activity of the compound.
Insecticidal Properties
Research indicates that this compound exhibits notable insecticidal activity . A study highlighted that various substituted cyclopropanecarboxylates, including this compound, demonstrated significant efficacy against pests such as aphids and beetles. The biological activity varies depending on the specific isomer used, suggesting that stereochemistry plays a crucial role in its effectiveness .
Antimicrobial Activity
In addition to its insecticidal properties, this compound has shown potential antimicrobial activity . Investigations into its effects against various bacterial strains indicated that it could inhibit growth effectively, making it a candidate for further development as an antimicrobial agent .
Pharmacological Applications
The compound's structural features allow it to interact with biological targets effectively. For instance, studies have explored its binding affinities to dopamine receptors (D2 and D3), revealing promising selectivity profiles that could lead to applications in treating neurological disorders .
Study on Insecticidal Efficacy
In a comparative study, this compound was tested alongside other insecticides. The results showed that it outperformed several commercial insecticides in terms of both speed and duration of action against specific insect pests .
Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μM, suggesting its potential as a new antimicrobial agent .
Summary of Findings
Property | Value/Observation |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 179.01 g/mol |
Insecticidal Activity | Effective against aphids and beetles |
Antimicrobial Activity | Significant inhibition of bacterial growth |
Binding Affinity (D2/D3 Receptors) | Selective with promising profiles |
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGVZAQKJPYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599720 | |
Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43161-30-4 | |
Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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